5-(Chlorosulfonyl)-2-ethylbenzoyl chloride
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Overview
Description
5-(Chlorosulfonyl)-2-ethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO3S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorosulfonyl group and an ethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(Chlorosulfonyl)-2-ethylbenzoyl chloride typically involves the chlorosulfonation of 2-ethylbenzoic acid. The reaction is carried out using chlorosulfonic acid and thionyl chloride as reagents. The process involves the following steps:
Chlorosulfonation: 2-ethylbenzoic acid is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
Chlorination: Thionyl chloride is used to convert the carboxylic acid group into the corresponding acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation and chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-ethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Hydrolysis: The compound can be hydrolyzed to form 5-sulfonyl-2-ethylbenzoic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
5-Sulfonyl-2-ethylbenzoic acid: Formed by hydrolysis.
Scientific Research Applications
5-(Chlorosulfonyl)-2-ethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2-ethylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as an electrophilic reagent.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in the synthesis of β-lactams and other medicinally important compounds.
Sulfonyl chlorides: A broad class of compounds with similar reactivity, used in the synthesis of sulfonamides and sulfonates.
Uniqueness
5-(Chlorosulfonyl)-2-ethylbenzoyl chloride is unique due to the presence of both the chlorosulfonyl and ethyl groups on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis.
Biological Activity
5-(Chlorosulfonyl)-2-ethylbenzoyl chloride is an organic compound recognized for its potential biological activities and applications in pharmaceutical chemistry. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C10H10ClO2S
- Molecular Weight : Approximately 232.68 g/mol
- Functional Groups : Contains a chlorosulfonyl group and a benzoyl moiety, with an ethyl substitution at the 2-position of the aromatic ring.
The presence of these functional groups contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chlorosulfonyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate enzyme activity or alter protein conformation, potentially leading to various therapeutic effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in antimicrobial drug development .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are critical in treating various inflammatory diseases.
- Potential in Drug Synthesis : Its unique structure allows it to serve as an intermediate in the synthesis of other biologically active compounds, enhancing its utility in pharmaceutical applications .
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of this compound showed promising results against specific bacterial strains. These findings suggest that modifications of the compound could lead to new antimicrobial agents.
- Synthesis and Reactivity : Research focusing on the reactivity of this compound with various nucleophiles highlighted its potential in synthesizing more complex organic molecules. This versatility is crucial for developing new pharmaceuticals and agrochemicals .
- In Vitro Studies : In vitro assays have been conducted to evaluate the compound's effects on specific enzymes involved in inflammatory pathways. Results indicated a significant inhibition of enzyme activity, supporting its potential as an anti-inflammatory agent.
Comparative Analysis
The following table compares this compound with similar compounds regarding their structural features and biological activities:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
5-(Chlorosulfonyl)-2-methylbenzoyl chloride | C10H9ClO2S | Methyl substitution at the 2-position |
4-(Chlorosulfonyl)-2-methylbenzoyl chloride | C10H9ClO2S | Chlorosulfonyl at the 4-position |
Benzoyl Chloride | C7H5ClO | Basic acyl chloride without sulfonyl functionality |
Properties
Molecular Formula |
C9H8Cl2O3S |
---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
5-chlorosulfonyl-2-ethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-2-6-3-4-7(15(11,13)14)5-8(6)9(10)12/h3-5H,2H2,1H3 |
InChI Key |
GQVDLSMYWPGSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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